1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine
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Overview
Description
1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a cyclopropanecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. This process is carried out in the presence of a palladium-carbon catalyst under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler piperidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Palladium on carbon (Pd/C) is a typical catalyst used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce simpler piperidine derivatives.
Scientific Research Applications
1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The cyclopropanecarbonyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)piperidine
- 3-(Trifluoromethyl)piperidine
- 4,4-Difluoropiperidine
- 4-Hydroxypiperidine
Uniqueness
1-Cyclopropanecarbonyl-4-(trifluoromethyl)piperidine is unique due to the presence of both a trifluoromethyl group and a cyclopropanecarbonyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C10H14F3NO |
---|---|
Molecular Weight |
221.22 g/mol |
IUPAC Name |
cyclopropyl-[4-(trifluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)8-3-5-14(6-4-8)9(15)7-1-2-7/h7-8H,1-6H2 |
InChI Key |
ZDUHASVMRKJUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(F)(F)F |
Origin of Product |
United States |
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